1-Hexanol-d11

Mass Spectrometry Internal Standard Quantitative Analysis

1-Hexanol-d11 (CAS 2159-18-4) is a deuterium-labeled analog of the six-carbon primary alcohol 1-hexanol, in which eleven hydrogen atoms on the alkyl chain are replaced by deuterium, leaving the hydroxyl proton and the α-carbon hydrogens as protium. This chain-deuterated isotopologue possesses a molecular formula of C₆H₃D₁₁O and a molecular weight of 113.24 g/mol.

Molecular Formula C6H14O
Molecular Weight 113.24 g/mol
Cat. No. B12391452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexanol-d11
Molecular FormulaC6H14O
Molecular Weight113.24 g/mol
Structural Identifiers
SMILESCCCCCCO
InChIInChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2
InChIKeyZSIAUFGUXNUGDI-GILSBCIXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexanol-d11: A Chain-Deuterated Primary Alcohol for Precise Isotopic Quantification


1-Hexanol-d11 (CAS 2159-18-4) is a deuterium-labeled analog of the six-carbon primary alcohol 1-hexanol, in which eleven hydrogen atoms on the alkyl chain are replaced by deuterium, leaving the hydroxyl proton and the α-carbon hydrogens as protium . This chain-deuterated isotopologue possesses a molecular formula of C₆H₃D₁₁O and a molecular weight of 113.24 g/mol . It is supplied as a colorless to light-yellow liquid with a typical isotopic enrichment of ≥98 atom % D and a chemical purity of ≥98% . As a stable isotope-labeled compound, it maintains chemical behavior virtually identical to unlabeled 1-hexanol, enabling its use as an internal standard in mass spectrometry and an isotopic tracer in mechanistic studies .

Why 1-Hexanol-d11 Cannot Be Casually Substituted with Other Deuterated 1-Hexanol Analogs


Isotopically labeled compounds are not functionally interchangeable. The specific deuteration pattern—the number and location of deuterium atoms—dictates the compound's utility in distinct analytical workflows. A partially deuterated analog like 1-hexanol-d3 (deuterated only at the α-carbon) is optimized for ²H NMR studies of molecular tumbling or membrane partitioning, where a localized deuterium label provides a clean spectral window . In contrast, a perdeuterated analog such as 1-hexanol-d13 provides maximal mass shift for high-sensitivity MS detection but may exhibit altered chromatographic retention due to its greater overall mass . 1-Hexanol-d11, with eleven deuterium atoms on the alkyl chain and protium at the hydroxyl and α-position, occupies a unique intermediate space: it delivers a sufficient mass shift (+11 Da) for unambiguous mass spectrometric differentiation while preserving the hydrogen-bonding dynamics of the native alcohol, a critical factor for applications where hydroxyl group behavior must not be perturbed . Simply substituting a different deuterated hexanol based on availability can compromise data quality, invalidate validated methods, or lead to misinterpretation of kinetic isotope effects.

Quantitative Differentiation of 1-Hexanol-d11 from Related Deuterated and Non-Deuterated 1-Hexanols


Mass Spectrometry: +11 Da Mass Shift Enables Unambiguous Analyte Discrimination

1-Hexanol-d11 provides a molecular weight of 113.24 g/mol, representing a +11.08 Da mass increase relative to the unlabeled 1-hexanol (MW 102.16 g/mol) [1]. This mass difference places the internal standard peak well outside the isotopic envelope of the native analyte, ensuring baseline resolution in GC-MS or LC-MS . In contrast, 1-hexanol-d3 (MW 104.19 g/mol) offers only a +2.03 Da shift, which may be insufficient to avoid interference from the analyte's natural M+2 isotopic peak in complex matrices .

Mass Spectrometry Internal Standard Quantitative Analysis

Isotopic Enrichment: ≥98 atom % D Ensures High-Fidelity Quantification

Commercially available 1-Hexanol-d11 is supplied with a certified isotopic enrichment of ≥98 atom % D . This high enrichment minimizes the presence of unlabeled or partially labeled species that could otherwise contribute to the analyte signal, reducing the accuracy of isotope dilution mass spectrometry (IDMS) . In contrast, some lower-cost deuterated analogs may be offered at lower enrichment levels (e.g., 95 atom % D), which introduces a greater correction factor for isotopic impurity and can compromise method sensitivity and precision .

Isotopic Purity Stable Isotope Labeling Method Validation

Deuteration Pattern: Chain-Labeled Alcohol Preserves Hydroxyl Hydrogen Bonding

1-Hexanol-d11 is selectively deuterated on the alkyl chain (CD₃(CD₂)₄CH₂OH), leaving the hydroxyl proton and the α-CH₂ group as protium . This specific pattern is functionally distinct from 1-hexanol-d13, which is perdeuterated including the hydroxyl group (C₆D₁₃OH → C₆D₁₃OD) . Because the O-H vs. O-D bond strength differs significantly, perdeuteration alters hydrogen-bonding dynamics and can introduce a substantial solvent kinetic isotope effect (SKIE) in protic media [1]. In contrast, 1-Hexanol-d11 maintains the native O-H hydrogen-bonding capacity, allowing it to serve as a faithful isotopic tracer in studies where hydroxyl group interactions are critical (e.g., surfactant behavior, membrane partitioning, enzymatic oxidation at the ω-position) without introducing deuterium-induced perturbations at the functional group .

Deuteration Pattern Hydrogen Bonding Kinetic Isotope Effect

Chromatographic Behavior: Minimal Retention Time Shift vs. Perdeuterated Analog

Deuterium substitution can subtly alter a compound's physical properties, including chromatographic retention time due to differences in van der Waals interactions with the stationary phase . 1-Hexanol-d11 exhibits a boiling point of 158.2±3.0 °C at 760 mmHg and a density of 0.8±0.1 g/cm³, values that are nearly identical to unlabeled 1-hexanol (bp 157 °C, density 0.814 g/mL) . In contrast, perdeuterated 1-hexanol-d13, while having a similar boiling point, often shows a slightly greater deviation in chromatographic retention due to its greater overall mass and altered C-D bond polarizability . This minimal physical property perturbation ensures that 1-Hexanol-d11 co-elutes almost perfectly with the native analyte, a critical requirement for internal standardization where differential matrix effects could otherwise bias quantification .

Chromatography Isotope Effect Method Development

Application Versatility: Validated Internal Standard for GC-MS, LC-MS, and NMR Workflows

1-Hexanol-d11 is specifically cited and utilized as an internal standard across multiple analytical platforms, including quantitative GC-MS, LC-MS, and as a reference in ²H NMR suppression studies . Its eleven-deuterium labeling pattern provides a distinct isotopic signature that is easily resolved in both low- and high-resolution mass spectrometers, and its protonated hydroxyl group allows it to serve as a chemical shift reference in ¹H NMR without introducing a deuterium signal in the proton spectrum . In comparison, 1-hexanol-d3, while also used as an internal standard, may offer insufficient mass separation for complex matrices or low-resolution MS instruments . 1-Hexanol-d13, being fully deuterated, is less suitable for ¹H NMR work where a residual proton signal is desired for locking or referencing .

Analytical Chemistry Method Validation Isotope Dilution

Chemical Purity: ≥98% Pure Compound Minimizes Interfering Background Signals

Commercially available 1-Hexanol-d11 is supplied with a certified chemical purity of ≥98%, as determined by GC or HPLC . This high level of purity ensures that extraneous peaks from synthetic byproducts or residual solvents do not interfere with the detection and quantification of the target analyte when the compound is used as an internal standard . While unlabeled 1-hexanol is also available in high purity, the deuterated analog's premium purity specification is critical because any impurity in the internal standard will be present in every sample and can systematically bias quantification .

Chemical Purity Trace Analysis Quality Control

Optimal Application Scenarios for 1-Hexanol-d11 Driven by Quantitative Differentiation Evidence


Trace Quantification of 1-Hexanol in Environmental or Biological Matrices by GC-MS or LC-MS

Utilize 1-Hexanol-d11 as an internal standard for the accurate quantification of native 1-hexanol in complex sample matrices such as water, soil, plasma, or cell culture media . The +11 Da mass shift ensures that the internal standard peak is completely resolved from the analyte's natural isotopic envelope, eliminating the need for complex mathematical corrections . The high isotopic enrichment (≥98 atom % D) and chemical purity (≥98%) minimize background interference, enabling lower limits of quantification (LLOQ) in validated methods .

Mechanistic Studies of 1-Hexanol Metabolism or Biodegradation Using Stable Isotope Tracing

Employ 1-Hexanol-d11 as a metabolic tracer to investigate the oxidation of 1-hexanol to hexanoic acid or its incorporation into downstream products . The chain-deuterated labeling allows researchers to track the fate of the alkyl chain via mass spectrometry without perturbing the hydroxyl group's hydrogen-bonding interactions or enzymatic recognition . This is particularly valuable in studies of fatty alcohol metabolism, microbial degradation pathways, or the synthesis of deuterium-enriched derivatives for advanced materials research .

²H NMR Studies of Alcohol Partitioning, Dynamics, or Solvent Structure

Use 1-Hexanol-d11 as a probe molecule in ²H NMR spectroscopy to investigate the partitioning behavior of alcohols into lipid bilayers, micelles, or polymer matrices . The eleven deuterium atoms distributed along the alkyl chain provide a strong, easily detected quadrupolar splitting signal that reports on molecular order and dynamics, while the protiated α-CH₂ and OH groups ensure that the molecule's interfacial interactions remain native . This makes it a superior alternative to perdeuterated alcohols, which may exhibit altered hydrogen-bonding and membrane insertion kinetics [1].

Method Development and Validation for Volatile Organic Compound (VOC) Analysis

Incorporate 1-Hexanol-d11 into method validation protocols for the analysis of volatile organic compounds in air, water, or consumer products . Its near-identical chromatographic retention time to unlabeled 1-hexanol ensures that it experiences the same matrix effects and extraction recoveries, providing a robust correction for method variability . The compound's stability under standard laboratory storage conditions supports long-term use in quality control and inter-laboratory comparison studies .

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